molecular formula C6H5BrN2O2 B13112908 6-Amino-4-bromonicotinicacid

6-Amino-4-bromonicotinicacid

Cat. No.: B13112908
M. Wt: 217.02 g/mol
InChI Key: NYRIXPPDVNRORY-UHFFFAOYSA-N
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Description

6-Amino-4-bromonicotinicacid is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 6th position and a bromine atom at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-bromonicotinicacid typically involves the bromination of 6-aminonicotinic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually performed at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

  • Substituted pyridines, nitro derivatives, and various aryl or vinyl-substituted products.

Scientific Research Applications

6-Amino-4-bromonicotinicacid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-4-bromonicotinicacid largely depends on its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the amino and bromine groups allows it to form strong interactions with the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    6-Aminonicotinic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromonicotinic Acid: Lacks the amino group, limiting its applications in biological systems.

    6-Aminonicotinamide: A derivative with an amide group, used as an inhibitor in biochemical studies.

Uniqueness: 6-Amino-4-bromonicotinicacid is unique due to the presence of both the amino and bromine groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound in synthetic chemistry and biological research.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

6-amino-4-bromopyridine-3-carboxylic acid

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)

InChI Key

NYRIXPPDVNRORY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C(=O)O)Br

Origin of Product

United States

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